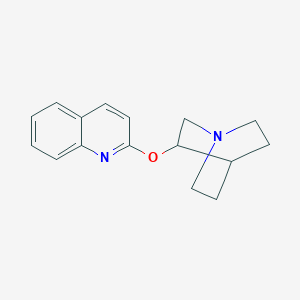

3-(Quinolin-2-yloxy)quinuclidine

Description

Significance of Quinuclidine (B89598) and Quinoline (B57606) Scaffolds in Modern Chemical Biology and Drug Discovery Research

The quinuclidine scaffold, a bicyclic amine with the formula HC(C₂H₄)₃N, is a key structural motif in numerous natural products and synthetic compounds with significant physiological activity. nih.govwikipedia.org Its rigid, cage-like structure provides a unique three-dimensional framework that can precisely orient functional groups for optimal interaction with biological targets. Found in the bark of Cinchona trees, quinuclidine is a component of major alkaloids like quinine (B1679958) and quinidine, renowned for their antimalarial properties. nih.govmdpi.com The chemical stability and defined stereochemistry of the quinuclidine nucleus make it a desirable template for the design of novel therapeutic agents. nih.govmdpi.com Consequently, synthetic derivatives have demonstrated a broad spectrum of pharmacological activities, including anticholinergic, antihistamine, antiparasitic, and antitumor effects. mdpi.com

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is another cornerstone in medicinal chemistry. nih.govontosight.ai Its versatile structure is present in a vast array of natural and synthetic compounds exhibiting a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govorientjchem.org The quinoline nucleus is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. tandfonline.com This versatility has led to the development of numerous quinoline-based drugs and has cemented its importance in the search for new therapeutic agents. ontosight.aitandfonline.com The ability to easily modify the quinoline ring system allows for the generation of large libraries of structurally diverse derivatives, facilitating the optimization of biological activity. researchgate.net

Rationale for the Investigation of 3-(Quinolin-2-yloxy)quinuclidine and its Analogues

The rationale for investigating this compound and its analogues stems from the principle of molecular hybridization. By covalently linking the quinuclidine and quinoline scaffolds, researchers aim to create a new chemical entity that may exhibit unique or enhanced biological properties not observed with the individual components alone. The ether linkage in this compound connects the 3-position of the quinuclidine ring to the 2-position of the quinoline ring, creating a specific spatial arrangement of these two important pharmacophores.

The primary motivations for this line of research include:

Synergistic Activity: The combination of the two scaffolds may lead to a synergistic enhancement of a particular biological activity, such as antimicrobial or anticancer effects.

Novel Target Interaction: The hybrid molecule may interact with biological targets in a novel way, potentially overcoming resistance mechanisms associated with existing drugs.

Improved Pharmacokinetic Properties: The physicochemical properties of the hybrid, such as solubility and membrane permeability, may be optimized for better absorption, distribution, metabolism, and excretion (ADME) profiles.

Exploration of Chemical Space: The synthesis of such hybrids expands the available chemical space for drug discovery, offering new molecular architectures with potential therapeutic value.

Historical Context and Evolution of Research on Related Heterocyclic Compounds

The study of heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, has been a central theme in organic and medicinal chemistry since the 19th century. researchgate.netnumberanalytics.com Early discoveries, such as the isolation of furan (B31954) in 1831 and pyrrole (B145914) in 1834, laid the groundwork for understanding the unique properties of these molecules. numberanalytics.com Initially, their applications were primarily in the dye industry. numberanalytics.com

Over time, the profound biological significance of heterocyclic compounds became increasingly apparent. iipseries.orgijsrtjournal.com They form the core structures of essential biomolecules like nucleic acids (purines and pyrimidines), vitamins, and alkaloids. researchgate.netijsrtjournal.com This realization spurred extensive research into their synthesis and biological evaluation. The 20th century witnessed the development of numerous heterocyclic drugs that revolutionized medicine, including antibiotics like penicillin and anti-ulcer medications. iipseries.org

The evolution of research has been driven by advancements in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, which have enabled the rapid and efficient creation of diverse and complex heterocyclic structures. nih.gov This has allowed medicinal chemists to systematically explore the structure-activity relationships of these compounds, leading to the design of more potent and selective drugs. nih.gov The investigation of hybrid molecules like this compound represents a modern and rational approach within this long-standing tradition of heterocyclic chemistry, leveraging accumulated knowledge to design molecules with tailored properties.

Overview of Research Objectives and Scope for this compound

The primary research objectives for a novel compound like this compound typically encompass a multi-faceted investigation into its chemical and biological properties. The scope of this research is generally staged, beginning with fundamental characterization and progressing to more complex biological evaluations.

A typical research program for this compound would include:

Chemical Synthesis and Characterization: The initial and most crucial step is the development of a robust and efficient synthetic route to produce this compound and a library of its analogues. This involves modifying substituents on either the quinoline or quinuclidine rings. Following synthesis, a thorough characterization of the compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity.

In Vitro Biological Screening: The synthesized compounds are then subjected to a battery of in vitro assays to identify any potential biological activity. This screening can be broad, covering a range of targets, or more focused, based on the known activities of the parent scaffolds. For instance, given the history of quinolines and quinuclidines, initial screens would likely include antimicrobial, anticancer, and anticholinesterase activity assays. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of different analogues, researchers can establish structure-activity relationships. This involves identifying which structural features are essential for activity and which can be modified to improve potency or selectivity.

Mechanism of Action Studies: For compounds that exhibit significant biological activity, further studies are conducted to elucidate their mechanism of action. This could involve identifying the specific cellular target (e.g., an enzyme or receptor) and understanding how the compound interacts with it at a molecular level.

Pharmacokinetic Profiling: Preliminary assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties is crucial to determine its potential as a drug candidate. These studies are often performed using in silico models and in vitro cell-based assays.

The overarching goal of this research is to determine if this compound or its derivatives possess a pharmacological profile that warrants further preclinical and, eventually, clinical development.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-4-14-12(3-1)5-6-16(17-14)19-15-11-18-9-7-13(15)8-10-18/h1-6,13,15H,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQZHEAZRKGYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439318 | |

| Record name | 2-(1-azabicyclo[2.2.2]octan-3-yloxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121459-25-4 | |

| Record name | 2-(1-azabicyclo[2.2.2]octan-3-yloxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Quinolin 2 Yloxy Quinuclidine and Derivatives

Retrosynthetic Strategies for the C-O Linkage in 3-(Quinolin-2-yloxy)quinuclidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler starting materials. youtube.com For this compound, the most logical disconnection is at the ether C-O linkage. This bond connects the quinuclidine (B89598) and quinoline (B57606) ring systems.

This disconnection, a C-heteroatom bond break, leads to two key synthons: a positively charged quinolin-2-yl cation and a 3-quinuclidinol (B22445) anion (or vice-versa). The synthetic equivalents for these synthons are typically 2-substituted quinoline and 3-hydroxyquinuclidine.

The forward synthesis, therefore, generally involves a nucleophilic substitution reaction. Two primary pathways emerge from this analysis:

Nucleophilic attack by 3-hydroxyquinuclidine: In this common approach, the oxygen atom of 3-hydroxyquinuclidine acts as a nucleophile, attacking a quinoline ring that has a good leaving group (such as a halogen, e.g., chlorine) at the C-2 position.

Nucleophilic attack by a quinolin-2-olate: Alternatively, 2-hydroxyquinoline (B72897) (which exists in tautomeric equilibrium with quinolin-2(1H)-one) can be deprotonated to form a nucleophilic quinolin-2-olate. This anion can then react with a quinuclidine ring bearing a leaving group at the 3-position.

The first approach is often preferred due to the ready availability and specific reactivity of 2-haloquinolines.

Development and Optimization of Synthetic Pathways for the Core Structure

The successful synthesis of the target molecule hinges on the efficient preparation of its two core components: the chiral quinuclidine scaffold and the appropriately functionalized quinoline moiety.

The quinuclidine portion of the molecule contains a stereocenter at the 3-position. The synthesis of enantiomerically pure 3-quinuclidinol is crucial for developing stereospecific derivatives. (R)-3-quinuclidinol, for instance, is a key building block for various biologically active molecules. tsijournals.com

Several methods have been developed for the stereoselective synthesis of chiral 3-quinuclidinol, primarily through the asymmetric reduction of the prochiral ketone, 3-quinuclidinone.

Enzymatic Reduction: Biocatalysis offers a highly efficient and environmentally friendly route. Carbonyl reductases have been identified that can reduce 3-quinuclidinone to (R)-3-quinuclidinol with high yield and exceptional enantiomeric excess (>99.9% ee). nih.govresearchgate.net A notable example is the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-dependent reductase isolated from Rhodotorula rubra. nih.govresearchgate.net Recombinant E. coli cells overexpressing both the reductase and a cofactor regeneration enzyme like glucose dehydrogenase have been used for large-scale conversions. researchgate.neturl.edu

Chemical Asymmetric Synthesis: Homogeneous catalysis using chiral metal complexes provides another powerful tool. Chiral ruthenium-diphosphine catalysts have been employed for the asymmetric hydrogenation of 3-quinuclidinone, achieving high yields and enantioselectivity. google.com

Below is a table summarizing key stereoselective methods:

| Method | Catalyst/Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Enzymatic | 3-Quinuclidinone reductase (Rhodotorula rubra) | 3-Quinuclidinone | (R)-3-Quinuclidinol | 98.6% | >99.9% | researchgate.net |

| Chemical | RuXY-Diphosphine-bimaH | 3-Quinuclidinone | (R)- or (S)-3-Quinuclidinol | >95% | >99% | google.com |

For applications where a racemic mixture is sufficient, 3-quinuclidinol can be prepared by reducing 3-quinuclidinone with agents like sodium borohydride. tsijournals.com

To form the ether linkage, the quinoline ring must be functionalized at the C-2 position with either a hydroxyl group or a suitable leaving group. The development of regioselective methods to achieve this is a key area of research.

A prevalent strategy involves the use of quinoline N-oxides. The N-oxide activates the quinoline ring, facilitating C-H functionalization, particularly at the C-2 position. mdpi.comresearchgate.net Transition metals, especially palladium and copper, are often used to catalyze these transformations, allowing for the introduction of a wide variety of functional groups. mdpi.com For example, copper-catalyzed reactions can be used to form C-O bonds.

Direct C-H functionalization without prior N-oxidation is also an area of intense development. Another powerful technique is the use of organometallic intermediates. Direct magnesiation of quinolines using specialized reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for regioselective deprotonation and subsequent functionalization at various positions, including C-2. acs.org

The classical Friedländer synthesis is a fundamental method for constructing the quinoline ring itself from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. researchgate.netbeilstein-journals.org By choosing appropriately substituted precursors, a quinoline with the desired functionality at C-2 can be built from the ground up.

A summary of selected functionalization methods is presented below:

| Method | Reagents/Catalyst | Position Functionalized | Type of Functionalization | Reference |

| C-H Functionalization | Pd(OAc)₂, Ag₂CO₃ (with quinoline N-oxide) | C-2 | Arylation | mdpi.com |

| Direct Magnesiation | TMPMgCl·LiCl | C-2, C-3, C-4, C-8 | Halogenation, Acylation, etc. | acs.org |

| Deoxygenative C-H | Thiourea, Triflic anhydride (B1165640) (with quinoline N-oxide) | C-2 | Thionation (C-S bond) | organic-chemistry.org |

| Friedländer Synthesis | Base or Acid Catalyst | Ring Formation | Construction of the quinoline core | beilstein-journals.org |

Divergent Synthesis of Analogues for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Divergent synthesis is a strategy that allows for the creation of a library of structurally related compounds from a common intermediate. wpmucdn.comuis.no This approach is invaluable for exploring structure-activity relationships (SAR) and structure-property relationships (SPR), which are essential for understanding how molecular structure influences biological activity and physicochemical properties. nih.govnih.gov

The quinuclidine scaffold is a rigid, bicyclic structure that serves as a key anchoring point. nih.gov Modifications to this ring system can significantly impact a molecule's interaction with biological targets.

One common modification is the quaternization of the bridgehead nitrogen atom. By reacting the tertiary amine of the quinuclidine with various alkyl halides, a series of N-alkyl quaternary derivatives can be prepared. nih.gov This modification introduces a permanent positive charge and can alter the molecule's solubility, distribution, and binding characteristics. The length and nature of the N-alkyl chain provide a point of diversity for SAR studies. nih.gov

The quinoline nucleus offers numerous positions for substitution, making it an ideal platform for generating chemical diversity. Modern synthetic methods allow for the precise and regioselective introduction of a wide array of functional groups onto the quinoline ring. mdpi.commdpi.com

For SAR studies, analogues of this compound can be synthesized by varying the substituents on the quinoline ring. C-H activation and cross-coupling reactions are powerful tools for this purpose. mdpi.comnih.gov For example, palladium-catalyzed reactions can be used to attach various aryl or alkyl groups at different positions, while copper-catalyzed reactions can introduce amino or thioether functionalities. mdpi.comacs.org These modifications can probe the electronic and steric requirements of a biological target, helping to identify key interactions that contribute to activity. researchgate.netresearchgate.net

Divergent strategies starting from a common functionalized quinoline intermediate can rapidly generate libraries of analogues with different substitution patterns, facilitating comprehensive SAR and SPR investigations. wpmucdn.comresearchgate.net

Exploration of Linker Modifications and Isosteric Replacements

The linkage between the quinoline and quinuclidine rings in this compound is a key area for structural modification to create novel derivatives. These modifications can involve altering the length or composition of the ether linker or replacing atoms within the structure with isosteres to modulate the molecule's properties.

Linker Modifications: The ether bond is a common point of modification. Strategies can include the introduction of an alkyl chain to extend the distance between the two heterocyclic systems. For example, a synthetic route could target compounds where the linker is an alkoxy group of varying lengths (e.g., -(CH₂)n-O-), providing flexibility and potentially altering the compound's interaction with biological targets.

Isosteric Replacements: Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing physicochemical and biological properties. nih.gov In the context of this compound, the ether oxygen atom is a prime candidate for isosteric replacement.

Sulphur Isostere: Replacing the oxygen atom with a sulphur atom to form a thioether linkage, resulting in 3-(Quinolin-2-ylthio)quinuclidine, is a common isosteric modification. This change can significantly alter properties such as bond angle, lipophilicity, and metabolic stability. The synthesis of such an analog would typically involve the reaction of a 2-mercaptoquinoline derivative with a suitable 3-substituted quinuclidine.

Amine and Amide Linkers: Other isosteric replacements could include substituting the ether linkage with an amine (-NH-) or an amide (-C(O)NH- or -NHC(O)-) group. These changes introduce hydrogen bonding capabilities, which can dramatically affect the molecule's properties.

The synthesis of these derivatives often follows established organic chemistry reactions. For instance, the formation of thioether analogs can be achieved by reacting 6-chloroalkyl-substituted heterocycles with thiol-containing compounds. nih.gov A similar strategy could be adapted for the quinoline-quinuclidine scaffold.

Methodologies for Analytical Characterization of Novel Compounds

The unambiguous structural confirmation and purity assessment of newly synthesized compounds like this compound and its derivatives are critical. This is achieved through a combination of modern spectroscopic and chromatographic techniques. researchgate.netmdpi.com

Spectroscopic Techniques (NMR, Mass Spectrometry, IR Spectroscopy) for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a compound. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation. nih.gov For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would show characteristic signals for both the quinoline and quinuclidine moieties. The aromatic protons of the quinoline ring would appear in the downfield region (typically 7.0-9.0 ppm). mdpi.com The protons on the quinuclidine cage would appear in the more upfield region, with their chemical shifts and coupling patterns providing information about their stereochemical environment. nih.gov

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the aromatic carbons of the quinoline ring and the aliphatic carbons of the quinuclidine core. rsc.org

2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.com These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, allowing for complete structural assignment. mdpi.comnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C (ether) stretching, aromatic C=C and C=N stretching from the quinoline ring, and aliphatic C-H stretching from the quinuclidine moiety.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic signals (quinoline): ~7.0-9.0 ppm Quinuclidine signals: ~1.5-4.0 ppm |

| ¹³C NMR | Aromatic signals (quinoline): ~110-165 ppm Quinuclidine signals: ~20-60 ppm |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ peak corresponding to the molecular formula C₁₆H₁₈N₂O |

| IR Spectroscopy | Aromatic C-H stretch: ~3050 cm⁻¹ Aliphatic C-H stretch: ~2850-2950 cm⁻¹ C-O-C ether stretch: ~1050-1250 cm⁻¹ C=N/C=C stretch: ~1500-1600 cm⁻¹ |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of synthesized compounds and for separating isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. science24.com

Purity Assessment: A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture like acetonitrile (B52724) and water or methanol (B129727) and a buffer, can be developed to assess the purity of this compound. lew.ro The purity is determined by integrating the peak area of the main compound relative to any impurities.

Isomer Separation: Since the precursor 3-quinuclidinol is chiral, the synthesis of this compound can result in a mixture of enantiomers ((R) and (S)). Chiral HPLC is the method of choice for separating and quantifying these enantiomers. This involves using a chiral stationary phase (e.g., Chiralpak) with a suitable mobile phase, often a mixture of alkanes and alcohols. researchgate.net The development of such a method requires careful optimization of the mobile phase composition to achieve sufficient resolution between the enantiomeric peaks. researchgate.net

Gas Chromatography (GC): For compounds that are sufficiently volatile and thermally stable, gas chromatography can be an effective analytical tool.

Purity and Isomer Analysis: A GC method, particularly one employing a chiral capillary column, can be used to determine both the purity and the enantiomeric excess (ee) of the final product. google.com A flame ionization detector (FID) is commonly used for quantification. google.com This method provides high resolution and sensitivity for the separation of volatile isomers. google.com

| Method | Application | Typical Conditions |

|---|---|---|

| Reversed-Phase HPLC | Purity Assessment | Column: C18 Mobile Phase: Acetonitrile/Water or Methanol/Buffer Gradient Detection: UV (e.g., at 230 nm) |

| Chiral HPLC | Enantiomer Separation & Quantification | Column: Chiralpak IC researchgate.net Mobile Phase: n-Hexane/Ethanol (B145695)/Isopropanol/Diethylamine researchgate.net Detection: UV |

| Chiral GC | Enantiomeric Purity (ee value) | Column: Chiral Capillary Column Detector: Flame Ionization Detector (FID) google.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore model for a series of quinoline (B57606) derivatives has identified several key features crucial for their biological activity. These generally include an aromatic ring system and multiple hydrogen bond acceptors. nih.gov In the context of 3-(Quinolin-2-yloxy)quinuclidine, the fundamental pharmacophoric elements can be dissected into three main components: the quinoline ring, the ether linkage, and the quinuclidine (B89598) cage.

The quinoline ring serves as a critical aromatic and hydrophobic feature, likely engaging in π-π stacking or hydrophobic interactions within the receptor binding pocket. The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor. The substitution pattern on the quinoline ring is a key determinant of activity and selectivity.

The ether linkage provides a degree of conformational flexibility, allowing the quinoline and quinuclidine moieties to adopt an optimal orientation for binding. The oxygen atom in this linkage is a potential hydrogen bond acceptor.

The quinuclidine cage is a rigid, basic, and sterically demanding group. The nitrogen atom in the quinuclidine moiety is typically protonated at physiological pH, forming a cationic head that can engage in crucial ionic interactions or hydrogen bonds with the target protein. This basic nitrogen is a common feature in many biologically active compounds targeting various receptors and enzymes.

Pharmacophore models developed for other quinoline-containing compounds, such as those targeting tubulin, have highlighted the importance of multiple hydrogen bond acceptors and aromatic rings. scienceopen.com For instance, a six-point pharmacophore model (AAARRR.1061) consisting of three hydrogen bond acceptors and three aromatic rings was identified as optimal for a series of cytotoxic quinolines. scienceopen.com While this model was for a different biological target, it underscores the general importance of these features in the quinoline scaffold.

| Pharmacophoric Feature | Potential Interaction | Source |

| Quinoline Ring | π-π stacking, hydrophobic interactions | General |

| Quinoline Nitrogen | Hydrogen bond acceptor | General |

| Ether Oxygen | Hydrogen bond acceptor | General |

| Quinuclidine Nitrogen | Ionic interaction, hydrogen bonding | General |

Influence of Stereochemistry on Ligand-Receptor Interactions and Efficacy

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as enantiomers can exhibit significantly different potencies and efficacies due to the stereospecific nature of ligand-receptor interactions. In the case of this compound, the molecule possesses a chiral center at the 3-position of the quinuclidine ring.

Studies on structurally related cholinolytic compounds, such as 3-(2-phenyl-2-cyclopentyl-2-hydroxyl-ethoxy)-quinuclidines, have demonstrated the profound impact of stereochemistry on biological activity. In these analogues, the absolute configurations at both the carbon-3 of the quinuclidinyl group and the carbon-2 of the substituted ethyl group were found to be critical for their interaction with muscarinic receptors. nih.gov It was observed that the configuration at the side chain carbon (C-2) had a more significant influence on the cholinolytic potency than the configuration at the quinuclidine carbon (C-3). nih.gov

For this compound, it can be inferred that the (R)- and (S)-enantiomers will likely display different biological profiles. The spatial orientation of the quinoline-ether moiety relative to the quinuclidine cage will differ between the two enantiomers, leading to distinct interactions with the amino acid residues of the target protein. One enantiomer may position the key pharmacophoric features more favorably for optimal binding, resulting in higher affinity and efficacy, while the other may bind less effectively or even interact with different residues, potentially leading to off-target effects. The precise influence of the stereochemistry of this compound would need to be determined through the synthesis and biological evaluation of the individual enantiomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Development of Statistical Models for Activity Prediction

Various statistical methods are employed to develop QSAR models, with Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) being common approaches. For instance, a QSAR study on quinazoline (B50416) derivatives as tyrosine kinase inhibitors successfully used MLR to develop a statistically significant model. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to quinoline derivatives to understand the structure-activity correlation for P-selectin inhibitors. dntb.gov.ua

For a series of this compound analogues, a QSAR model could be developed by correlating their biological activities with a set of calculated molecular descriptors. These descriptors can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

A typical QSAR equation would take the form:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where D represents the descriptor and c represents its coefficient. The statistical quality of the model is assessed by parameters like the correlation coefficient (r²), which indicates the goodness of fit. For example, a CoMFA model for quinoline-based P-selectin inhibitors yielded an r² of 0.863, while a CoMSIA model gave an r² of 0.866. dntb.gov.ua

Validation and Applicability Domain of QSAR Models

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO) are used. The cross-validation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a robust model. For example, a QSAR model for quinazoline derivatives showed a q² of 0.915. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive r² (pred_r²) is calculated for this test set. A pred_r² value greater than 0.6 is often considered acceptable. nih.gov

Y-Randomization: The biological activity data is randomly shuffled to generate new datasets. If the resulting QSAR models have low r² and q² values, it confirms that the original model is not due to chance correlation.

The applicability domain of a QSAR model defines the chemical space for which the model can make reliable predictions. It is crucial to ensure that any new compound for which activity is being predicted falls within this domain.

| QSAR Model Type | Key Statistical Parameters | Example Application | Source |

| MLR | r², q², pred_r² | Tyrosine kinase inhibitors | nih.gov |

| CoMFA | r², q² | P-selectin inhibitors | dntb.gov.ua |

| CoMSIA | r², q² | P-selectin inhibitors | dntb.gov.ua |

Conformational Analysis and Prediction of Bioactive Conformations of this compound Analogues

The biological activity of a flexible molecule is determined by its ability to adopt a specific three-dimensional arrangement, known as the bioactive conformation, which allows it to bind effectively to its biological target. Conformational analysis of this compound analogues is therefore essential for understanding their mechanism of action.

The primary source of flexibility in this scaffold is the ether linkage between the quinoline and quinuclidine moieties. Rotation around the C-O-C bonds allows the molecule to explore a range of conformations. The quinoline ring and the quinuclidine cage, however, are rigid structures.

Computational methods such as molecular mechanics and quantum mechanics can be used to perform conformational searches and identify low-energy conformations. These studies can help in predicting the likely bioactive conformation. By comparing the preferred conformations of active and inactive analogues, it is possible to deduce the conformational requirements for biological activity.

The bioactive conformation is often not the lowest energy conformation in solution but rather a higher energy state that is stabilized by the interactions within the binding site. Molecular docking simulations, which place a ligand into the binding site of a receptor, can be a powerful tool for predicting the bioactive conformation. The combination of conformational analysis and molecular docking can provide valuable insights into the ligand-receptor interactions at an atomic level and guide the design of new analogues with improved binding affinities.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial for understanding the potential interactions of 3-(Quinolin-2-yloxy)quinuclidine with various biological targets, such as enzymes and receptors. The quinuclidine (B89598) core is a recognized scaffold for binding to cholinesterases, while the quinoline (B57606) group is a versatile framework found in many biologically active compounds, making docking studies essential to predict binding affinity and mode. nih.govnih.gov

Molecular docking simulations elucidate the specific ways in which this compound might interact with a target's active site. The analysis of these docked poses reveals key intermolecular interactions responsible for the stability of the ligand-receptor complex.

For quinuclidine-based ligands targeting cholinergic receptors, a critical interaction often involves a hydrogen bond between the protonated quinuclidine nitrogen atom and a suitable protophilic group within the receptor's active site. unimore.it The quinoline ring, being an aromatic system, can participate in various noncovalent interactions. These include:

π-π stacking: Interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Hydrophobic interactions: The lipophilic nature of the quinoline moiety can lead to favorable interactions with nonpolar pockets in the receptor. nih.gov

The combination of the hydrogen bonding capacity of the quinuclidine nitrogen and the diverse interaction potential of the quinoline ring suggests that this compound could adopt multiple binding modes depending on the specific topology and chemical environment of the target site.

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Involving Moiety | Potential Interacting Residues |

| Hydrogen Bonding | Protonated Quinuclidine Nitrogen | Aspartate, Glutamate, Serine |

| π-π Stacking | Quinoline Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Quinoline and Quinuclidine Rings | Leucine, Isoleucine, Valine, Alanine |

| C–H···O / C–H···π | C-H bonds on both rings | Carbonyl oxygens, Aromatic rings |

Virtual screening is a computational strategy that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Structure-based virtual screening utilizes molecular docking to score and rank compounds from a database. nih.govresearchgate.net

In the context of this compound, a virtual screening approach could be used to screen a library of its derivatives against a specific target, such as a kinase or a receptor implicated in a disease. researchgate.net This process helps in prioritizing which specific analogs should be synthesized and tested experimentally, thereby saving significant time and resources compared to traditional high-throughput screening. nih.gov Pharmacophore-based screening, another strategy, could identify compounds from a database that match the key 3D chemical features of this compound essential for binding. scienceopen.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Complexes

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time. mdpi.comnih.gov By simulating the motions of atoms and molecules, MD provides insights into the stability of the predicted binding pose, the flexibility of the ligand and protein, and the role of the surrounding solvent. chemrxiv.orgresearchgate.net

MD simulations are used to assess the stability of the complex formed between this compound and its target. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored throughout the simulation to confirm that the binding mode is stable. mdpi.com

The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly model thousands of water molecules, allowing for a detailed investigation of their effects. chemrxiv.org

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. researchgate.net These studies provide a fundamental understanding of the molecule's charge distribution, reactivity, and spectroscopic properties. mdpi.comscispace.com

By calculating the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of the molecule. researchgate.net For this compound, the nitrogen atoms in both the quinoline and quinuclidine rings are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors or sites for protonation.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. chemrxiv.org These quantum chemical descriptors are valuable for building quantitative structure-activity relationships (QSAR) and for understanding the electronic basis of the molecule's interactions with its biological target. unimore.it

Calculation of Molecular Descriptors and Physicochemical Parameters

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which seek to correlate a compound's chemical structure with its biological activity or physical properties. frontiersin.org For this compound, a range of descriptors can be calculated to predict its drug-like qualities and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

A hypothetical profile of calculated molecular and physicochemical parameters for this compound is presented below.

| Descriptor/Parameter | Description | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | The elemental composition of the molecule. | C₁₆H₁₈N₂O | Basic molecular identity. |

| Molecular Weight (MW) | The mass of one mole of the substance ( g/mol ). | 254.33 | Influences absorption and diffusion; values <500 Da are often preferred for oral drugs. nih.gov |

| logP (o/w) | The logarithm of the octanol-water partition coefficient. | 3.2 | Measures lipophilicity; affects solubility, permeability, and metabolism. frontiersin.org |

| logD (pH 7.4) | The log of the distribution coefficient at pH 7.4. | 1.5 | Effective lipophilicity at physiological pH, accounting for ionization. frontiersin.org |

| pKa | The acid dissociation constant of the conjugate acid. | ~9.5 | Determines the degree of ionization at physiological pH, impacting solubility and binding. frontiersin.org |

| H-Bond Acceptors | Number of atoms that can accept a hydrogen bond. | 3 (N in quinoline, O, N in quinuclidine) | Influences solubility and target binding interactions. nih.gov |

| H-Bond Donors | Number of atoms that can donate a hydrogen bond. | 0 | Influences solubility and target binding interactions. nih.gov |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms (O, N). | 28.5 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. frontiersin.org |

| Rotatable Bonds | Number of bonds that allow free rotation. | 2 | Indicates molecular flexibility, which can affect binding affinity and entropy. |

These calculated values provide a foundational "drug-like" assessment. nih.gov The predicted parameters for this compound suggest it possesses characteristics amenable to oral bioavailability and central nervous system (CNS) penetration, making it an interesting candidate for neurological targets.

Understanding Reaction Mechanisms for Synthesis and Theoretical Metabolism

Reaction Mechanisms for Synthesis

Computational chemistry provides powerful tools to elucidate reaction mechanisms, predict outcomes, and optimize synthetic routes. The synthesis of this compound involves the formation of an ether linkage between a quinoline and a quinuclidine moiety. A common and direct approach would be a nucleophilic aromatic substitution (SNAr) or, more likely, a nucleophilic substitution reaction.

A plausible synthetic pathway involves the reaction of 2-chloroquinoline (B121035) with 3-quinuclidinol (B22445). In this reaction, the hydroxyl group of 3-quinuclidinol acts as a nucleophile, attacking the carbon atom at the 2-position of the quinoline ring, which is bonded to the chlorine leaving group. This reaction is typically performed in the presence of a strong base (e.g., sodium hydride, NaH) to deprotonate the alcohol, forming a more potent nucleophile, the alkoxide.

The proposed mechanism can be modeled computationally to:

Calculate Activation Energies: Determine the energy barrier for the reaction, providing insight into the reaction rate and required conditions (e.g., temperature).

Analyze Transition States: Visualize the geometry of the high-energy transition state to understand the steric and electronic factors that govern the reaction.

Evaluate Solvent Effects: Simulate the reaction in different solvents to predict how the solvent polarity and proticity will influence the reaction rate and yield.

While classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions build the quinoline core itself, the key step for this specific molecule is the ether bond formation. iipseries.orgwikipedia.org Computational modeling of this etherification can confirm the feasibility of the proposed route and help identify potential side reactions, thus guiding the practical laboratory synthesis.

Theoretical Metabolism

Predicting a drug candidate's metabolic fate is a critical step in its development. Computational tools can identify likely sites of metabolism (SOMs) on a molecule, which are the atoms most susceptible to enzymatic modification, primarily by Cytochrome P450 (CYP) enzymes in the liver. nih.gov

For this compound, several metabolic pathways can be hypothesized based on its structure:

Oxidation of the Quinoline Ring: The electron-rich quinoline ring is a likely target for aromatic hydroxylation by CYP enzymes. hyphadiscovery.com Computational models can predict which carbon atoms are most susceptible to oxidation based on electron density and accessibility.

Oxidation of the Quinuclidine Ring: The aliphatic rings of the quinuclidine core, particularly carbons adjacent to the nitrogen atom, are susceptible to hydroxylation. acs.org

N-Dealkylation: While less common for a tertiary amine within a bicyclic system like quinuclidine, cleavage of C-N bonds is a possible metabolic route, though the rigid structure of quinuclidine makes this less probable than for a flexible amine like triethylamine. wikipedia.org

O-Dealkylation: Cleavage of the ether bond is a potential metabolic pathway, which would yield 2-hydroxyquinoline (B72897) and 3-quinuclidinol.

Computational metabolism prediction software uses a combination of rule-based approaches, derived from extensive databases of known metabolic transformations, and quantum mechanical calculations to assess the reactivity of different sites on the molecule. nih.gov For this compound, theoretical predictions might highlight the electron-rich positions on the quinoline ring and the α-carbons to the quinuclidine nitrogen as the most probable SOMs. This information is invaluable for designing analogs with improved metabolic stability by modifying these predicted hotspots. acs.org

De Novo Design and Ligand-Based Drug Design (LBDD) Approaches

Beyond analyzing a single compound, computational chemistry offers powerful strategies for discovering and optimizing new molecules. For a scaffold like this compound, both ligand-based and structure-based methods are highly relevant for designing next-generation compounds with enhanced properties.

Ligand-Based Drug Design (LBDD)

LBDD methods are employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists. fiveable.me These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. Starting with an active molecule like this compound, a pharmacophore model could be generated, defining key features such as a basic amine (from the quinuclidine nitrogen), a hydrogen bond acceptor (the ether oxygen), and an aromatic region (the quinoline ring). This model can then be used as a 3D query to screen large virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. fiveable.me

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By synthesizing and testing a series of analogs of this compound with varied substituents on the quinoline ring, a QSAR model could be developed. This model would quantify the impact of properties like hydrophobicity, electronics (e.g., Hammett constants), and sterics on activity, enabling the prediction of the potency of unsynthesized compounds and guiding the design of more effective molecules. frontiersin.orgnih.gov

De Novo Design

De novo design is a computational technique for building novel molecular structures from scratch, fragment by fragment, within the binding site of a target protein. acs.org This approach is a form of structure-based drug design, as it requires a high-resolution 3D structure of the target, often a G protein-coupled receptor (GPCR) or an enzyme. biorxiv.orgnih.gov

Given that quinuclidine-based structures are well-known ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), a type of GPCR, de novo design could be a powerful strategy. nih.govnih.gov The process would involve:

Defining the Binding Site: Using the crystal structure of a relevant mAChR subtype (e.g., M1 or M4), the binding pocket would be identified.

Fragment Placement: The core fragments of this compound (the quinoline and quinuclidine moieties) could be placed in the binding site as starting points.

Molecule Growth: A computational algorithm would then "grow" new molecules by adding small chemical fragments from a library, linking them together to create novel structures that have favorable predicted binding interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with the receptor's amino acid residues. acs.org

This approach could lead to the discovery of entirely new chemical scaffolds that retain the key binding elements of the parent compound but have optimized interactions, potentially leading to higher potency or selectivity for a specific receptor subtype. nih.gov

Preclinical Pharmacological Evaluation in Non Human Biological Systems

In Vitro Cellular Pharmacology and Biological Assay Development

There is no available information on the in vitro cellular pharmacology of 3-(Quinolin-2-yloxy)quinuclidine.

Cell Line-Based Functional Responses and Pathway Analysis

No studies have been published detailing the functional responses of any cell lines to this compound or analyzing its impact on cellular pathways.

Enzyme Inhibition and Activation Profiling in Biochemical Assays

Data on the enzymatic inhibition or activation profile of this compound in biochemical assays are not present in the current scientific literature.

In Vivo Efficacy Studies in Animal Models (Non-Human Species)

There are no published reports on the in vivo efficacy of this compound in any animal models.

Assessment in Disease Models (e.g., neurological, inflammatory, oncology)

Specific studies assessing the efficacy of this compound in animal models of neurological, inflammatory, or oncological diseases have not been found.

Behavioral and Physiological Studies in Preclinical Animal Models

Information regarding behavioral and physiological studies of this compound in preclinical animal models is not available.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Animal Models

There is no published data on the preclinical pharmacokinetic or pharmacodynamic properties of this compound in any animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

There is no available information from preclinical studies in non-human biological systems regarding the absorption, distribution, metabolism, and excretion of this compound. Such studies are crucial in early drug development to understand the pharmacokinetic profile of a compound, but for this specific molecule, the data is not present in the public domain.

Target Engagement and Biomarker Studies in Animal Tissues

Similarly, there are no published target engagement or biomarker studies for this compound in animal tissues. These studies are essential for confirming that a compound interacts with its intended biological target in a living organism and for identifying measurable indicators of this interaction. The absence of this data precludes any discussion of its preclinical efficacy or mechanism of action in vivo.

Advanced Research Tools and Methodological Innovations

Application of 3-(Quinolin-2-yloxy)quinuclidine as a Chemical Probe for Target Validation

A key application for a bioactive compound like this compound is its use as a chemical probe to identify and validate its biological targets, a critical step in understanding its mechanism of action.

To identify the protein targets of this compound, it can be chemically modified to create an affinity-based probe. This involves incorporating two key functionalities: a reactive group for covalent crosslinking and a reporter tag for detection and enrichment.

A common strategy is photoaffinity labeling, where a photo-reactive moiety, such as a diazirine, is added to the molecule's structure. nih.gov This group remains inert until activated by UV light, at which point it forms a highly reactive carbene that can form a covalent bond with any nearby interacting proteins. nih.gov Additionally, a reporter tag, such as biotin (B1667282) or a terminal alkyne (for "click chemistry"), is included in the probe's design. nih.gov

The experimental workflow typically involves incubating the photoaffinity probe with live cells or a cell lysate. Upon UV irradiation, the probe covalently binds to its target proteins. The cells are then lysed, and the biotin-tagged protein complexes are enriched from the complex mixture using streptavidin-coated beads. The enriched proteins are then digested and identified using proteomic mass spectrometry. This unbiased approach can reveal both primary targets and potential off-targets of the compound.

The scaffold of this compound can serve as a template for the development of molecular imaging agents, particularly for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo.

Developing a PET ligand from this compound would involve radiolabeling it with a short-lived positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C, t½ ≈ 20 min) or fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min). radiologykey.com The choice of isotope depends on the required synthesis time and imaging duration. For example, ¹⁸F is often preferred for its longer half-life, which allows for more complex radiosynthesis and longer imaging studies. nih.gov

The synthesis of an ¹⁸F-labeled version could be achieved by adding a fluoroethyl group to the quinoline (B57606) or quinuclidine (B89598) core via nucleophilic substitution on a suitable precursor. nih.govmdpi.com Several ¹⁸F-labeled quinoline and quinazoline (B50416) derivatives have been successfully synthesized for PET imaging of targets like the Epidermal Growth Factor Receptor (EGFR) or Fibroblast Activation Protein (FAP). nih.govfrontiersin.org These efforts have shown that such tracers can be produced with high radiochemical purity and good yields (10-40%). nih.gov

Once synthesized, the candidate PET tracer undergoes a rigorous evaluation process, including:

In vitro studies: Measuring its lipophilicity (LogP) and binding affinity to the target. nih.gov

In vivo biodistribution: Studying its uptake and clearance in various organs in animal models to ensure it reaches the target tissue with minimal off-target accumulation. nih.govnih.gov

PET imaging: Performing PET scans in animal models of disease and eventually in human subjects to demonstrate specific target engagement and diagnostic potential. nih.govmdpi.com

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Ligand-Receptor Complexes

Understanding the precise interaction between this compound and its protein target at an atomic level is crucial for mechanism-of-action studies and for guiding further drug development. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the leading techniques for this purpose. nih.gov

X-ray crystallography provides high-resolution structural information about how a ligand binds to its protein target. nih.govrsc.org The process requires producing a highly pure, stable protein-ligand complex that can be induced to form a well-ordered crystal. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.gov This technique has been invaluable in structure-based drug design, revealing detailed binding modes, including key hydrogen bonds and hydrophobic interactions. rsc.org The successful crystallization of a related quinuclidine derivative demonstrates the feasibility of this approach for this class of compounds. Current time information in Bangalore, IN.

Cryogenic electron microscopy (cryo-EM) has emerged as a powerful alternative, especially for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. drugtargetreview.comnih.gov In cryo-EM, the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. nih.gov Thousands of images of individual particles are then computationally averaged and reconstructed to generate a 3D model of the complex. drugtargetreview.comnih.gov Recent technological advances have enabled cryo-EM to achieve near-atomic resolution, making it a highly effective tool for visualizing ligand-receptor interactions. nih.gov

Table 2: Comparison of Structural Biology Techniques for Ligand-Receptor Complex Analysis

| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |

|---|---|---|

| Principle | X-ray diffraction from a single crystal | Electron imaging of vitrified single particles |

| Sample Requirement | Well-ordered, large single crystals | Small amount of pure, stable sample in solution |

| Key Advantage | Can achieve very high (atomic) resolution | Does not require crystallization; suitable for large/flexible complexes and native-like conditions |

| Major Limitation | Crystallization is a major bottleneck; crystal packing can introduce artifacts | Resolution can be limited by particle size, flexibility, and orientation preference |

| Typical Application | Soluble, stable proteins; small protein-ligand complexes | Large protein complexes (>100 kDa), membrane proteins, flexible assemblies |

Emerging Trends and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery, and the development of analogues of 3-(Quinolin-2-yloxy)quinuclidine stands to benefit significantly from these computational tools. Machine learning (ML) models are increasingly employed to accelerate the design-synthesize-test cycle. doaj.org

ML algorithms can be trained on large datasets of quinoline (B57606) and quinuclidine (B89598) derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the biological activity of novel, virtual analogues of this compound, allowing chemists to prioritize the synthesis of compounds with the highest probability of success. For instance, ML can predict C-H functionalization sites for electrophilic substitution on the quinoline ring, guiding the synthesis of specifically substituted derivatives. doaj.org A study on quinoline derivatives demonstrated that an artificial neural network (ANN) model could predict site selectivity with 86.5% accuracy on an external validation set, using SMILES strings and quantum chemical descriptors as inputs. doaj.org

Furthermore, AI can be used to optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Generative models, such as Generative Adversarial Networks (GANs), can design novel molecular structures with desired properties, potentially creating next-generation analogues of this compound with improved efficacy and safety profiles. researchgate.net Researchers have successfully used ML to optimize quinoline derivatives for specific tasks, such as inhibiting the ABCB1 efflux pump, which is involved in multidrug resistance in cancer. researchgate.netyoutube.com This approach could be adapted to tailor this compound analogues for specific biological targets.

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

| Predictive Modeling (QSAR) | Development of models that correlate molecular structure with biological activity. | Rapidly screen virtual libraries of analogues to identify candidates with high predicted potency. | researchgate.net |

| Site Selectivity Prediction | Use of neural networks to predict reactive sites for chemical modification. | Guide synthetic chemists in creating specific, targeted derivatives of the quinoline ring. | doaj.org |

| De Novo Design | Employment of generative algorithms to create entirely new molecules with optimized properties. | Generate novel analogues with potentially superior activity and drug-like properties. | researchgate.net |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Reduce late-stage attrition of drug candidates by identifying potential liabilities early in development. | mdpi.comnih.gov |

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one-target, one-molecule" paradigm in drug discovery is often insufficient for treating complex, multifactorial diseases like neurodegenerative disorders or cancer. researchgate.net This has led to the rise of polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. These are known as Multi-Target-Directed Ligands (MTDLs). researchgate.netnih.gov

The this compound scaffold is an excellent candidate for development into an MTDL. The quinoline moiety is a well-established pharmacophore found in drugs targeting a wide range of proteins, including kinases, topoisomerases, and receptors. mdpi.comnih.govarabjchem.org The quinuclidine core is a key structural element in compounds targeting muscarinic and nicotinic acetylcholine (B1216132) receptors, among others. google.comnih.gov

By strategically modifying the structure of this compound, it is possible to design analogues that interact with multiple targets relevant to a specific disease. For example, in Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), two key enzymes in the disease's pathology. nih.gov Research on quinoxaline-based hybrids has demonstrated the feasibility of creating MTDLs that hit AChE, BACE1, and the histamine (B1213489) H₃ receptor. nih.gov Given the structural similarities and known bioactivities of its components, analogues of this compound could be rationally designed to achieve a similar multi-target profile, potentially offering a more effective therapeutic approach. nih.govresearchgate.net

| Potential Target Combination | Therapeutic Area | Rationale for MTDL Approach | Reference |

| Acetylcholinesterase (AChE) & BACE1 | Alzheimer's Disease | Simultaneously address symptomatic cognitive decline (via AChE inhibition) and disease modification (via reducing Aβ plaque formation). | nih.govnih.gov |

| Muscarinic Receptors & Kinase | Cancer / COPD | Combine receptor antagonism with inhibition of signaling pathways involved in cell proliferation or inflammation. | nih.govgoogle.com |

| Multiple Kinase Targets (e.g., c-Met, VEGFR, EGFR) | Cancer | Inhibit multiple redundant signaling pathways that cancer cells use to grow and metastasize, potentially overcoming drug resistance. | nih.gov |

Green Chemistry Principles in the Synthesis of Quinuclidine-Quinoline Systems

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. Traditional methods for synthesizing heterocyclic scaffolds like quinoline often rely on harsh conditions, hazardous reagents, and stoichiometric amounts of catalysts. nih.gov These methods include classical named reactions such as the Skraup, Friedländer, and Combes syntheses. nih.govtandfonline.com

Future syntheses of this compound and its analogues will likely focus on more sustainable and environmentally benign methodologies. acs.org Significant progress has been made in the green synthesis of quinolines, which can be adapted for this specific compound class. researchgate.netnih.gov Key strategies include:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times, improve yields, and often allows for solvent-free conditions. tandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a core principle of green chemistry. tandfonline.comasianpubs.org

Development of Recyclable Catalysts: Employing heterogeneous or polymer-supported catalysts can simplify product purification and allow the catalyst to be reused, reducing waste and cost. tandfonline.comasianpubs.org

One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel without isolating intermediates improves efficiency and reduces solvent usage and waste generation. researchgate.nettandfonline.com

An example is the photocatalytic synthesis of quinolin-2(1H)-ones from quinoline-N-oxides, which is a reagent-free, atom-economical method. rsc.org Such innovative and sustainable approaches will be crucial for the efficient and responsible production of next-generation this compound analogues. ijpsjournal.com

| Green Chemistry Approach | Traditional Method Drawback | Advantage of Green Approach | Reference |

| Microwave-Assisted Synthesis | Long reaction times, high temperatures. | Shorter reaction times, often higher yields, potential for solvent-free reactions. | tandfonline.com |

| Aqueous Media Synthesis | Use of hazardous organic solvents. | Reduced environmental impact, improved safety, lower cost. | tandfonline.com |

| Recyclable Catalysts | Use of stoichiometric, non-recoverable catalysts. | Reduced waste, lower catalyst loading, simplified purification. | asianpubs.org |

| Photocatalysis | Often requires harsh reagents and conditions. | High atom economy, use of light as a clean energy source, mild conditions. | rsc.org |

Challenges and Opportunities in the Development of Next-Generation Analogues

The development of new therapeutics based on the this compound scaffold presents both significant challenges and exciting opportunities.

Challenges:

Blood-Brain Barrier (BBB) Penetration: For indications related to the central nervous system (CNS), achieving adequate penetration across the BBB is a major hurdle that must be addressed through structural modification. mdpi.com

Off-Target Effects and Safety: Quinoline derivatives can sometimes interact with unintended biological targets, such as DNA gyrase, which can lead to safety concerns. mdpi.com Careful optimization is required to enhance selectivity and mitigate potential toxicity.

Synthetic Complexity: While green methods are emerging, the synthesis of complex, highly substituted analogues can still be challenging and require multi-step procedures. researchgate.net

Metabolic Instability: The metabolic fate of the compound needs to be carefully studied to ensure it has an appropriate half-life and does not form toxic metabolites. elifesciences.org

Opportunities:

Structural Versatility: The quinoline ring system is highly versatile and can be readily modified at multiple positions, allowing for fine-tuning of its pharmacological properties. nih.govmdpi.com This provides a rich landscape for generating diverse chemical libraries.

Privileged Scaffolds: Both quinoline and quinuclidine are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple, diverse biological targets. doaj.orgnih.gov This increases the likelihood of discovering novel biological activities for new analogues.

Drug Repurposing: Existing safety and pharmacokinetic data for other quinoline-based drugs could potentially accelerate the clinical development of new analogues by providing a foundation of knowledge. mdpi.com

New Therapeutic Areas: While initial research may focus on known activities of the parent scaffolds, high-throughput screening of new this compound analogues could uncover entirely new therapeutic applications in areas like oncology, inflammation, or infectious diseases. arabjchem.orgrsc.orgbiointerfaceresearch.com

The rational design of next-generation analogues, guided by computational methods and a multi-target perspective, holds the promise of overcoming these challenges and unlocking the full therapeutic potential of the this compound chemical class. researchgate.netelifesciences.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Quinolin-2-yloxy)quinuclidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 3-quinuclidinol can react with sodium hydride in dimethyl sulfoxide (DMSO) to activate the hydroxyl group, followed by reaction with quinoline derivatives under controlled temperatures (60–80°C) . Critical factors include:

- Solvent choice : Polar aprotic solvents like DMSO enhance reaction efficiency but may require post-reaction extraction with ethyl acetate to isolate the product .

- Catalysts : Copper(I) iodide and 1,10-phenanthroline facilitate Ullmann-type couplings for aryl ether formation .

- Purification : Acid-base extraction (using HCl and ethyl acetate) and recrystallization improve purity (>99% by HPLC) .

Q. How is the purity of this compound assessed and ensured during synthesis?

- Methodological Answer :

- HPLC Analysis : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity and detecting isomers (e.g., cis/trans configurations) .

- Salt Formation : Purification via sulfuric acid salt formation followed by recrystallization in acetone/water mixtures achieves pharmaceutical-grade purity (>99.5%) .

- Spectroscopic Confirmation : NMR (¹H/¹³C) and FTIR verify structural integrity, while mass spectrometry confirms molecular weight .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes in the pharmacological activity of this compound derivatives?

- Methodological Answer :

- In Vitro/In Vivo Validation : Compare predicted binding affinities (e.g., molecular docking) with enzyme inhibition assays (e.g., acetylcholinesterase for muscarinic activity) .

- Structural Analog Synthesis : Modify the quinoline or quinuclidine moieties to test SAR hypotheses and identify critical functional groups .

- Data Reconciliation : Use statistical tools (e.g., multivariate analysis) to account for variables like solvent polarity or stereochemical effects that computational models may overlook .

Q. How can advanced spectroscopic and chromatographic techniques be employed to characterize the stereochemical configuration of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for related quinoline chalcones .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB and mobile phases containing hexane-isopropanol .

- Circular Dichroism (CD) : Confirm enantiomeric excess in photoredox catalysis studies, particularly for HAT mechanisms .

Q. What methodologies are recommended for studying the hydrogen-atom-transfer (HAT) catalytic mechanisms of quinuclidine derivatives under photoredox conditions?

- Methodological Answer :

- Time-Resolved Spectroscopy : Monitor radical intermediates (e.g., quinuclidine radical cations) using laser flash photolysis .

- Isotopic Labeling : Replace α-hydrogens in alcohols/amines with deuterium to track HAT kinetics via GC-MS or NMR .

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of protiated vs. deuterated substrates to elucidate rate-determining steps .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.